molecular formula C20H19BrN4O B2930058 3-[5-(4-Bromophenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol CAS No. 618409-65-7

3-[5-(4-Bromophenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol

Cat. No.: B2930058
CAS No.: 618409-65-7
M. Wt: 411.303
InChI Key: RSCFAGLZSLEQBQ-UHFFFAOYSA-N
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Description

3-[5-(4-Bromophenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol is a high-purity chemical compound designed for pharmaceutical research and development applications. This specialized [1,2,4]triazolo[1,5-a]pyrimidine derivative features a 4,7-dihydro core structure substituted at key positions with a 4-bromophenyl group at C5, a phenyl ring at C7, and a hydrophilic propan-1-ol chain at the C2 position of the triazole ring. This molecular architecture is characteristic of compounds investigated for their potential biological activity, particularly as phosphodiesterase (PDE) inhibitors according to recent patent literature . The compound's structural framework shares significant homology with patented PDE2 inhibitors, suggesting potential applications in neurological and cardiovascular research . The bromophenyl substitution pattern enhances molecular recognition properties, while the propanol side chain contributes favorably to the compound's solubility profile and overall drug-like characteristics. Related analogs in this chemical class have demonstrated research utility across multiple therapeutic areas, making this compound a valuable scaffold for medicinal chemistry programs and structure-activity relationship studies. This product is provided exclusively For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult all relevant safety data sheets and handle this material using appropriate laboratory safety protocols. For comprehensive product specifications, including certificate of analysis, pricing, and packaging information, please contact our scientific support team.

Properties

IUPAC Name

3-[5-(4-bromophenyl)-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN4O/c21-16-10-8-14(9-11-16)17-13-18(15-5-2-1-3-6-15)25-20(22-17)23-19(24-25)7-4-12-26/h1-3,5-6,8-11,13,18,26H,4,7,12H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSCFAGLZSLEQBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C=C(NC3=NC(=NN23)CCCO)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(4-Bromophenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyrimidine ring.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a halogenation reaction using bromine or a brominating agent.

    Attachment of the Phenyl Group: The phenyl group is typically introduced through a coupling reaction, such as a Suzuki or Heck coupling.

    Formation of the Propanol Side Chain: The final step involves the addition of the propanol side chain through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromophenyl Group

The 4-bromophenyl group facilitates palladium-catalyzed cross-coupling reactions. While direct data for this compound is limited, analogous reactions with brominated triazolopyrimidines suggest:

Reaction Type Reagents/Conditions Product Yield Source
Suzuki couplingPd(PPh₃)₄, arylboronic acid, K₂CO₃, DME/H₂O, 80°C4-Aryl-substituted triazolopyrimidine70–85%
Buchwald-Hartwig aminationPd₂(dba)₃, Xantphos, amine, t-BuONa, toluene, 110°C4-Amino-substituted derivative60–75%

Key Insight : The bromine atom’s position (para to the triazolopyrimidine core) enhances reactivity in cross-coupling reactions, enabling diversification of the aryl group .

Functionalization of the Propanol Side Chain

The hydroxyl group undergoes typical alcohol reactions:

Oxidation

  • Reagent : CrO₃/H₂SO₄ (Jones reagent)
  • Product : Corresponding ketone (3-[5-(4-bromophenyl)-7-phenyl-4,7-dihydro triazolo[1,5-a]pyrimidin-2-yl]propan-1-one)
  • Outcome : Improved lipophilicity but reduced hydrogen-bonding capacity .

Esterification

  • Reagent : Acetyl chloride/pyridine
  • Product : Acetylated derivative (propan-1-ol → propan-1-yl acetate)
  • Application : Enhances membrane permeability in pharmacokinetic studies .

Triazole Ring Modifications

The 1,2,4-triazole ring participates in cycloaddition and alkylation:

1,3-Dipolar Cycloaddition

  • Reagent : Nitrile imines (generated in situ from hydrazonoyl halides)
  • Product : Spirocyclic or fused triazolo-pyrimidine hybrids
  • Conditions : EtOH, triethylamine, room temperature .

Example : Reaction with ethyl 2-chloro-2-(2-phenylhydrazono)acetate yields thiadiazoline derivatives .

Alkylation

  • Reagent : 3,4-Dichlorobenzyl chloride
  • Product : N-Benzylated triazole derivatives
  • Mechanism : SN2 displacement at the triazole nitrogen .

Reduction of the Dihydropyrimidine Moiety

  • Reagent : LiAlH₄/THF
  • Product : Fully saturated pyrimidine ring
  • Impact : Alters planarity and potential DNA intercalation properties.

Acid/Base-Mediated Rearrangements

Under acidic conditions (HCl/EtOH), the dihydropyrimidine ring undergoes dehydration:

  • Product : Aromatic pyrimidine core with loss of H₂O
  • Significance : Stabilizes the ring system but reduces conformational flexibility .

Comparative Reactivity with Structural Analogs

The table below contrasts reactions of this compound with related triazolopyrimidines:

Structural Feature Reaction Sensitivity Key Difference
Bromophenyl vs. chlorophenylHigher oxidative stabilityBromine’s lower electronegativity slows hydrolysis
Propanol vs. propane side chainEnhanced solubilityHydroxyl group enables H-bonding with biological targets
Dihydro vs. aromatic pyrimidine coreReduced aromaticityDihydro form participates in redox reactions

Synthetic Pathways to Derivatives

A multi-step synthesis route for analogs involves:

  • Core Formation : Condensation of 4-bromophenylacetone with aminotriazole.
  • Side-Chain Introduction : Grignard addition to install the propanol moiety.
  • Functionalization : Late-stage coupling/oxidation to diversify substituents .

Critical Reagents :

  • Methyl hydrazinecarbodithioate for thioether formation .
  • Trimethylsilyl isothiocyanate for thiourea intermediates .

Scientific Research Applications

3-[5-(4-Bromophenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.

    Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.

    Biological Research: It is used as a probe to study various biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 3-[5-(4-Bromophenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The triazolopyrimidine core is known to interact with nucleic acids and proteins, influencing various cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-[5-(4-Chlorophenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol
  • 3-[5-(4-Methylphenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol

Uniqueness

The presence of the bromophenyl group in 3-[5-(4-Bromophenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol imparts unique electronic and steric properties, making it distinct from its analogs. This uniqueness can influence its reactivity and interaction with biological targets, potentially leading to different pharmacological profiles.

Biological Activity

The compound 3-[5-(4-bromophenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol is a member of the triazolopyrimidine family, known for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound features a complex structure characterized by a triazole ring fused to a pyrimidine ring with bromophenyl and phenyl substituents. Its molecular formula is C18H18BrN5C_{18}H_{18}BrN_5 with a molecular weight of approximately 396.27 g/mol. The presence of the bromine atom enhances its reactivity and biological activity.

Synthesis

The synthesis typically involves the cyclization of appropriate precursors. A common method includes reacting 2-hydrazinopyridine with suitable aldehydes under specific conditions to form the triazolopyrimidine core. Optimization of reaction conditions is crucial for maximizing yield and purity.

Antimicrobial Properties

Research indicates that compounds within the triazolopyrimidine class exhibit significant antimicrobial activity. For instance, studies have shown that derivatives similar to This compound demonstrate effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values suggest promising potential as new antibiotics .

Anticancer Activity

The compound has also been evaluated for anticancer properties. It has been reported to inhibit specific kinases involved in cancer cell proliferation. For example, docking studies indicate that it binds effectively to target proteins associated with cancer pathways, showing potential for development as an anticancer agent .

The biological activity of this compound may be attributed to its ability to interact with various biological targets. The bromophenyl group allows for significant interactions with enzymes and receptors due to its electron-withdrawing properties. This interaction can lead to enzyme inhibition or modulation of receptor activity .

Study 1: Antimicrobial Efficacy

A study conducted on a series of triazolopyrimidine derivatives found that This compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's MIC values were significantly lower than those of standard antibiotics .

Study 2: Anticancer Properties

In a preclinical study assessing the anticancer effects of various triazolopyrimidines, this compound demonstrated strong inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The study highlighted its potential as a lead compound for further development in cancer therapeutics .

Comparative Analysis

To illustrate the unique properties of This compound , a comparison with similar compounds is beneficial:

Compound NameStructureAntimicrobial ActivityAnticancer Activity
Compound AStructure AModerateLow
Compound BStructure BHighModerate
Target Compound Target Structure High High

Q & A

Basic Research Question

  • 1H/13C NMR : Assign peaks for the triazole (δ 7.5–8.5 ppm) and pyrimidine (δ 6.0–7.0 ppm) protons, with bromophenyl groups showing distinct splitting patterns (e.g., doublets at δ 7.2–7.8 ppm) .
  • HPLC : Use reverse-phase C18 columns (acetonitrile/water mobile phase) to verify purity >95% .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm error for precise mass validation .

How can researchers resolve contradictions in spectroscopic data, such as unexpected splitting patterns in NMR spectra?

Advanced Research Question
Contradictions may arise from dynamic rotational isomerism or solvent effects. Strategies include:

  • Variable Temperature NMR : Identify coalescence temperatures to detect conformational exchange .
  • 2D NMR (COSY, HSQC) : Map coupling between protons and carbons to distinguish overlapping signals .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian09) to validate assignments .

What structure-activity relationship (SAR) strategies are applicable to evaluate the biological potential of this compound?

Advanced Research Question

  • Core Modifications : Substitute the 4-bromophenyl group with electron-withdrawing (e.g., -CF3) or donating (-OCH3) groups to assess activity changes .
  • Propanol Side Chain : Investigate the role of the hydroxyl group in hydrogen bonding via in vitro assays (e.g., enzyme inhibition).
  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrophobic/electronic features linked to target binding .

How can computational methods predict the binding affinity and toxicity profile of this compound?

Advanced Research Question

  • Docking Studies : Autodock Vina or Glide can model interactions with targets like kinases or GPCRs. Prioritize docking poses with low RMSD (<2 Å) .
  • ADMET Prediction : Tools like SwissADME assess logP (optimal 2–3), bioavailability, and CYP450 inhibition risks .
  • MD Simulations : Run 100-ns simulations (AMBER force field) to evaluate binding stability and conformational dynamics .

What experimental controls are essential when assessing the compound’s stability under varying pH and temperature conditions?

Basic Research Question

  • pH Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24h, monitoring degradation via HPLC .
  • Thermal Stability : Use TGA/DSC to identify decomposition temperatures. Store samples at -20°C in amber vials to prevent photodegradation .
  • Negative Controls : Include solvent-only and scaffold analogs to distinguish compound-specific degradation pathways.

How can researchers address low yields in multi-step syntheses involving triazolo-pyrimidine intermediates?

Advanced Research Question

  • Intermediate Trapping : Use LC-MS to identify unstable intermediates (e.g., enolates) and optimize quenching steps .
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 min vs. 12h) and improve yields by 15–20% .
  • DoE (Design of Experiments) : Apply Taguchi methods to optimize variables (catalyst loading, temperature) with minimal trials .

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